4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide
Description
Properties
IUPAC Name |
4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-N-tert-butyl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-17(24)8-9-18(25)22-11-10-14(12-22)23-13-20-15-6-4-5-7-16(15)23/h4-7,13-14H,8-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYHQDHIWFEEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the pyrrolidine ring: The benzimidazole core is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution reactions.
Introduction of the tert-butyl group: This step involves the alkylation of the intermediate compound with tert-butyl halides.
Formation of the oxobutanamide moiety: The final step involves the acylation of the intermediate with a suitable acylating agent to form the oxobutanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the oxobutanamide moiety.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Motifs
The following compounds share the benzimidazole core but differ in substituents and appended functional groups:
Key Observations :
- Bioactivity: Compounds with sulfonamide appendages (e.g., 12l, 12m) exhibit potent anticancer activity (IC₅₀ < 5 µM), likely due to enhanced cellular uptake and protein binding . The target compound’s lack of a sulfonamide group may reduce cytotoxicity but improve selectivity for non-cancer targets.
- Solubility : Phosphoryl derivatives (e.g., 2d) show lower aqueous solubility compared to the target compound’s oxobutanamide group, which balances hydrophilicity and lipophilicity .
- Synthetic Yields : Analogues like WJ117-16 are synthesized in low yields (~12%) due to multi-step coupling reactions, suggesting similar challenges for the target compound .
Functional Group Impact on Pharmacokinetics
- Benzimidazole-Pyrrolidine vs. Benzimidazole-Pyrimidine : Pyrrolidine-containing compounds (e.g., target compound) exhibit better membrane permeability than pyrimidine-based analogues (12l, 12m) due to reduced planarity .
- Tert-Butyl vs. Trifluoromethyl : The tert-butyl group in the target compound may confer superior metabolic stability compared to 12l’s trifluoromethyl group, which is prone to oxidative defluorination .
Research Findings and Data Gaps
- Anticancer Activity: While 12l and 12m demonstrate efficacy against melanoma cell lines, the target compound’s activity remains unstudied.
- Enzymatic Stability : The oxobutanamide group may resist esterase-mediated hydrolysis better than ester-containing analogues (e.g., WJ117-16), enhancing in vivo half-life .
Biological Activity
The compound 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with the underlying mechanisms of action.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a pyrrolidine ring and a tert-butyl group attached to an oxobutanamide structure. The unique combination of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi:
- Staphylococcus aureus : Minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 1 µg/mL .
- Candida albicans : Some derivatives demonstrated high activity against this pathogen, with several compounds showing MIC values indicating strong antifungal effects .
Table 1 summarizes the antimicrobial activity of related benzimidazole derivatives:
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzimidazole | Staphylococcus aureus | < 1 |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzimidazole | Candida albicans | 3.9 - 7.8 |
| This compound | Various bacterial strains | TBD |
Anticancer Properties
The anticancer potential of this compound is supported by studies showing that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including:
- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell division .
- Targeting Specific Proteins : Some derivatives interact with proteins essential for cancer cell survival and proliferation, leading to apoptosis in malignant cells .
The biological activities of this compound are believed to be mediated through its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical pathways such as cell division and metabolism.
- Receptor Modulation : It could bind to specific receptors, altering their activity and triggering downstream signaling pathways that affect cell growth and survival.
Case Studies
Recent studies have highlighted the effectiveness of benzimidazole derivatives in treating infections caused by resistant strains of bacteria. For instance, a series of experiments demonstrated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for the persistence of infections .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the benzoimidazole-pyrrolidine moiety with the tert-butyl-oxobutanamide group. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Pyrrolidine functionalization : Introduce the benzoimidazole group via nucleophilic substitution at the pyrrolidine nitrogen, requiring reflux in acetonitrile with a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures improve purity .
- Optimization : Adjust temperature (60–80°C for amidation), solvent polarity, and catalyst loading to enhance yields (>70%) and reduce side products .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the pyrrolidine-benzoimidazole core (e.g., δ 7.5–8.0 ppm for aromatic protons) and tert-butyl group (δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z ~427) and detects impurities .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (N-H stretch) validate functional groups .
Q. What functional groups dictate the compound’s reactivity?
- Key groups :
- Amide : Susceptible to hydrolysis under acidic/basic conditions; use pH 6–8 buffers for stability .
- Benzoimidazole : Participates in π-π stacking and hydrogen bonding with biological targets .
- Tert-butyl : Enhances lipophilicity; influences solubility in nonpolar solvents (logP ~2.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Example : Discrepancies in NMR splitting patterns may arise from rotational isomerism in the pyrrolidine ring.
- Solution : Use variable-temperature NMR (VT-NMR) to coalesce signals or employ 2D techniques (COSY, HSQC) to assign overlapping peaks .
- Mass Spec Anomalies : Isotopic patterns inconsistent with theoretical values may indicate halogen contamination (e.g., Cl⁻ from solvents). Verify via ion chromatography .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of enzymes (e.g., cytochrome P450) to model binding poses. Focus on the benzoimidazole’s interaction with heme iron .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration (low) and CYP3A4 inhibition risk (high) due to tert-butyl and amide groups .
Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?
- Process Chemistry Strategies :
- Continuous Flow Reactors : Enhance mixing and heat transfer for amidation steps, reducing reaction time from 12h to 2h .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (5–10 bar H₂) to suppress over-reduction .
- Byproduct Analysis : LC-MS identifies dimers or oxidized species; add radical inhibitors (e.g., BHT) during free-radical-prone steps .
Q. What biological assays are suitable for evaluating this compound’s therapeutic potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- Toxicity Profiling : MTT assays on primary hepatocytes assess hepatic safety; compare LD₅₀ values with structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
